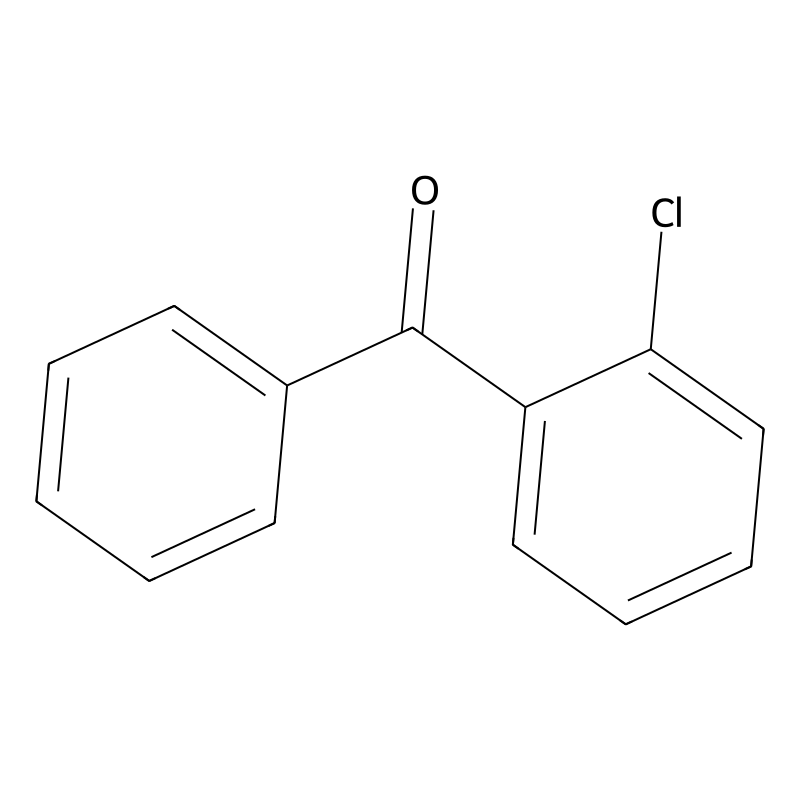2-Chlorobenzophenone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis of Organic Compounds
- Intermediate in the formation of diverse chemicals: 2-Chlorobenzophenone acts as a key intermediate in the synthesis of numerous organic compounds, including pharmaceuticals, agrochemicals, and advanced materials. Its reactive nature allows it to participate in various reactions, such as Friedel-Crafts acylation, nucleophilic substitution, and reduction, ultimately leading to the formation of complex molecules. For example, it serves as a precursor in the synthesis of 1-(2-chlorophenyl)isoquinolin-3-yl trifluoromethanesulfonate, a potential anti-cancer agent [].
Solid-Phase Peptide Synthesis
- Linker molecule for peptide construction: In solid-phase peptide synthesis (SPPS), a technique for efficiently building peptides, 2-chlorobenzophenone resin plays a crucial role. This resin acts as a solid support, allowing the stepwise attachment and removal of amino acids to construct the desired peptide sequence. The chlorophenyl group in the resin facilitates the attachment of the first amino acid, while the carbonyl group enables the subsequent addition of other amino acids through peptide bond formation. This approach streamlines the synthesis of complex peptides, which are valuable for research in areas like drug discovery and protein engineering [].
Material Science Research
- Synthesis of functionalized materials: 2-Chlorobenzophenone can be utilized in the synthesis of various functionalized materials with potential applications in fields like electronics and optoelectronics. For instance, research explores its use in the preparation of photoactive polymers by incorporating it into the polymer backbone, potentially leading to materials with light-harvesting or light-emitting properties [].
2-Chlorobenzophenone is a white crystalline solid with a faint aromatic odor []. It is synthesized in laboratories and not readily found in nature. While not widely used commercially, it serves as a useful intermediate in organic synthesis for the production of various fine chemicals and pharmaceuticals [].
Molecular Structure Analysis
The molecule consists of a biphenyl core, where two benzene rings are linked by a carbonyl group (C=O). A chlorine atom is attached to the second carbon position (para position) of one of the benzene rings []. This structure gives rise to some key features:
- Aromatic character: The presence of conjugated double bonds within the benzene rings grants aromatic character, making the molecule stable and resistant to many reactions.
- Polarity: The carbonyl group introduces a polar character due to the difference in electronegativity between oxygen and carbon. This can influence solubility and reactivity.
- Chlorine substitution: The chlorine atom is a weak electron-withdrawing substituent. It slightly reduces the electron density on the attached benzene ring and can affect reactivity compared to unsubstituted benzophenone.
Chemical Reactions Analysis
2-Chlorobenzophenone can participate in various organic reactions. Here are some notable examples:
- Nucleophilic aromatic substitution (S_NAr): The chlorine atom can be displaced by a strong nucleophile under appropriate conditions. For instance, reaction with sodium hydroxide (NaOH) can yield 2-hydroxybenzophenone.
Balanced Chemical Equation:
C6H5-CO-C6H4-Cl + NaOH -> C6H5-CO-C6H4-OH + NaCl
Condensation reactions
The carbonyl group can participate in condensation reactions with various nucleophiles. For example, reacting with hydrazine (N2H4) can form a hydrazone derivative [].
Reduction
The carbonyl group can be reduced to a secondary alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Physical And Chemical Properties Analysis
Reduction: The carbonyl group can be reduced to form secondary alcohols.
Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to nucleophilic attack.
Cyclization: When treated with thionyl chloride, 2-chlorobenzophenone undergoes cyclization to form phthalide .
Rearrangement: The cyclized product, when reacted with aqueous ammonia, rearranges into a new compound .
A detailed synthesis method for 2-chlorobenzophenone involves the following steps:
- Benzene is used as the raw material, with halogenated hydrocarbons (such as dichloromethane, chloroform, or carbon tetrachloride) as the solvent .
- 2-Chlorobenzoyl chloride is condensed with benzene in the presence of a catalyst, typically a 1:2 molar ratio of aluminum chloride and zinc chloride .
- The reaction is carried out at a temperature between -20°C and -15°C .
- After the reaction, the mixture is treated with acid, typically 0.5 mol/L hydrochloric acid .
- The product is then filtered and crystallized to obtain pure 2-chlorobenzophenone .
This method boasts several advantages, including a short reaction time, mild conditions, high safety, simple operation, high product purity, and low production costs .
2-Chlorobenzophenone finds applications in various industries:
Pharmaceutical Industry: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Chemical Industry: The compound is used as a building block in organic synthesis.
Research: It is employed in chemical research for studying reaction mechanisms and developing new synthetic methodologies.
While specific interaction studies for 2-chlorobenzophenone are not detailed in the provided search results, it's important to note that the compound should be handled with care. Safety precautions include:
- Washing hands and exposed skin thoroughly after handling .
- Wearing protective gloves and clothing .
- Avoiding release into the environment .
Similar Compounds
2-Chlorobenzophenone belongs to the broader class of benzophenone derivatives. Similar compounds include:
- Benzophenone
- 4-Chlorobenzophenone
- 3-Chlorobenzophenone
- 2,4-Dichlorobenzophenone
- 2-Hydroxybenzophenone
Compared to these compounds, 2-chlorobenzophenone is unique due to the specific position of the chlorine atom, which influences its reactivity and physical properties. The ortho-chloro substitution can affect the compound's ability to participate in certain reactions, such as the cyclization to form phthalide, which may not occur as readily with other isomers or derivatives.
XLogP3
GHS Hazard Statements
H302 (12.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (87.5%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (87.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
5162-03-8








